ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate
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Overview
Description
Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been reported to have significant antibacterial activity , suggesting that the compound might target bacterial cells.
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that the compound might interact with its targets through non-covalent interactions .
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle, leading to cellular apoptosis .
Result of Action
Similar compounds have been reported to have significant antibacterial activity , suggesting that the compound might have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the methoxy and phenyl groups. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.
Introduction of Substituents: The methoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The benzoic acid derivative is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, often involving high-pressure reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Comparison with Similar Compounds
Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate can be compared with other similar compounds such as:
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also features a heterocyclic ring and is used in similar applications.
4-ethyl-2-methoxyphenol: Another compound with a methoxy group and aromatic ring, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Biological Activity
Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence its interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O4, and it has a molecular weight of approximately 385.42 g/mol. Its structure includes a dihydropyridazine moiety, which is significant in its biological activity.
The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors:
- Acetylcholinesterase Inhibition : this compound exhibits acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cells. This is particularly relevant for neuroprotection and could play a role in mitigating neurodegenerative processes .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Biological Activity Data
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuroprotective Studies : In vitro studies demonstrated that this compound significantly protects neuronal cells from apoptosis induced by oxidative stress. This protective effect correlates with its AChE inhibitory action, suggesting a dual mechanism beneficial for cognitive function.
- Inflammation Models : In vivo experiments using animal models of inflammation showed that treatment with this compound reduced inflammatory markers and improved clinical scores related to inflammation, indicating its potential therapeutic application in inflammatory diseases .
- Pharmacokinetics : Research into the pharmacokinetic profile revealed favorable absorption and distribution characteristics, with preliminary data suggesting good bioavailability when administered orally .
Properties
IUPAC Name |
ethyl 2-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-3-29-21(27)15-11-7-8-12-16(15)22-20(26)19-17(28-2)13-18(25)24(23-19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCZOGYJHGTZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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